4-Amino-1-naphthol chemical properties and structure
4-Amino-1-naphthol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 4-amino-1-naphthol. It includes tabulated data for key chemical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of the enzymatic oxidation pathway it undergoes in the presence of horseradish peroxidase.
Core Chemical Properties and Structure
4-Amino-1-naphthol, also known as 4-hydroxy-α-naphthylamine, is an aromatic organic compound containing both an amino and a hydroxyl functional group attached to a naphthalene (B1677914) ring.[1] It is a versatile intermediate in the synthesis of dyes and other organic molecules.[1] The free base is described as needles and is prone to oxidation, acquiring a violet discoloration on storage unless kept absolutely dry.[1] It readily oxidizes to 1,4-naphthoquinone.[1] For stability, it is often isolated and used as its hydrochloride salt, which appears as white to gray or pink crystalline powder.[2][3]
Structural Information
The chemical structure of 4-amino-1-naphthol is based on a naphthalene backbone with an amino group at the 4th position and a hydroxyl group at the 1st position.
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol |
| CAS Number | 2834-90-4 |
| Molecular Formula | C₁₀H₉NO |
| SMILES | Nc1ccc(O)c2ccccc12 |
| InChI | 1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2;1H |
The hydrochloride salt has the following identifiers:
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride |
| CAS Number | 5959-56-8 |
| Molecular Formula | C₁₀H₁₀ClNO |
| SMILES | Cl.Nc1ccc(O)c2ccccc12 |
| InChI | 1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H |
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-1-naphthol and its hydrochloride salt is presented below.
| Property | 4-Amino-1-naphthol | 4-Amino-1-naphthol Hydrochloride |
| Molecular Weight | 159.18 g/mol [1] | 195.65 g/mol [2] |
| Appearance | Needles[1] | White to gray or pink crystalline powder[2][3] |
| Melting Point | Not readily available | 273 °C (decomposes)[2][3] |
| Boiling Point | Not readily available | Not applicable |
| Solubility | Sparingly soluble in water, soluble in alcohol.[1] | Very soluble in water.[1] |
| pKa | Not readily available | Not readily available |
Experimental Protocols
Synthesis of 4-Amino-1-naphthol Hydrochloride
A common and well-documented method for the preparation of 4-amino-1-naphthol is through the reduction of an azo dye formed from α-naphthol.[1] The following protocol is adapted from established literature procedures.
Materials:
-
α-Naphthol
-
Benzenediazonium (B1195382) chloride (prepared from aniline)
-
Sodium hydroxide
-
Sodium hydrosulfite (sodium dithionite)
-
Hydrochloric acid
-
Stannous chloride (optional, as a reducing agent and for stabilization)[1]
-
Ice
Procedure:
-
Diazotization of Aniline (B41778): Prepare a solution of benzenediazonium chloride by reacting aniline with sodium nitrite (B80452) and hydrochloric acid in an ice bath.
-
Coupling Reaction: Dissolve α-naphthol in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath and slowly add the benzenediazonium chloride solution with stirring. The azo dye, 4-(phenylazo)-1-naphthol, will precipitate.
-
Reduction of the Azo Dye: Isolate the azo dye by filtration. Suspend the dye in water and heat the mixture. Add sodium hydrosulfite portion-wise until the color of the dye disappears, indicating the reduction to 4-amino-1-naphthol.
-
Isolation and Purification of the Hydrochloride Salt: Cool the reaction mixture and filter the crude 4-amino-1-naphthol. To purify and convert it to the more stable hydrochloride salt, dissolve the crude product in hot dilute hydrochloric acid (optionally containing a small amount of a reducing agent like stannous chloride to prevent oxidation).[1] Upon cooling, 4-amino-1-naphthol hydrochloride will crystallize as needles.[1] Filter the crystals, wash with cold dilute hydrochloric acid, and dry.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of 4-amino-1-naphthol hydrochloride with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Place the resulting fine powder in a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Acquire the IR spectrum of the pellet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of 4-amino-1-naphthol hydrochloride in a suitable deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Prepare a more concentrated solution of 4-amino-1-naphthol hydrochloride (20-50 mg) in DMSO-d₆.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required to obtain a spectrum with a good signal-to-noise ratio.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a stock solution of 4-amino-1-naphthol hydrochloride in a suitable solvent (e.g., water or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The solvent used for the sample should also be used as the blank.
Biological Activity and Enzymatic Oxidation
While specific signaling pathways directly modulated by 4-amino-1-naphthol are not well-documented, its chemical reactivity, particularly its oxidation, is of significant interest in biochemical applications. A closely related compound, 4-chloro-1-naphthol, is a well-known chromogenic substrate for horseradish peroxidase (HRP), an enzyme widely used in techniques like ELISA and Western blotting.[4] Aromatic amines, in general, are substrates for HRP.[5][6] The enzymatic reaction involves the oxidation of the substrate in the presence of hydrogen peroxide, leading to the formation of a colored product.
The catalytic cycle of horseradish peroxidase with an aromatic amine substrate like 4-amino-1-naphthol can be visualized as follows:
Caption: Catalytic cycle of horseradish peroxidase with 4-amino-1-naphthol.
The workflow for a typical chromogenic assay using an HRP substrate like a derivative of 4-amino-1-naphthol can be represented as follows:
Caption: Workflow for a typical HRP-based chromogenic assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. The oxidation of N-substituted aromatic amines by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish peroxidase-catalysed oxidation of aromatic tertiary amines with hydrogen peroxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
